molecular formula C9H17NO B13297819 2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one

2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one

Cat. No.: B13297819
M. Wt: 155.24 g/mol
InChI Key: SOWJEVVQYZNNRL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one is an organic compound with a unique structure that includes a cyclopropyl ring, an aminomethyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with formaldehyde and ammonia under acidic conditions to form the aminomethyl group. Another method includes the use of reductive amination, where the ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often using catalysts to enhance the reaction rate and selectivity. The use of continuous flow reactors is also common in industrial settings to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity. The ketone group can participate in various chemical reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)oxazoline

Uniqueness

2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one is unique due to its combination of a cyclopropyl ring, aminomethyl group, and ketone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(aminomethyl)-1-cyclopropyl-3-methylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-6(2)8(5-10)9(11)7-3-4-7/h6-8H,3-5,10H2,1-2H3

InChI Key

SOWJEVVQYZNNRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C(=O)C1CC1

Origin of Product

United States

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